

# structure and function of 6-Aminocaproic acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | 6-Aminocaproic acid |           |
| Cat. No.:            | B1665357            | Get Quote |

An In-depth Technical Guide to **6-Aminocaproic Acid**: Structure, Function, and Experimental Analysis

## Introduction

**6-Aminocaproic acid**, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine. It functions as a potent inhibitor of fibrinolysis, the physiological process that results in the breakdown of blood clots. By reversibly blocking the binding of plasminogen and plasmin to fibrin, **6-aminocaproic acid** effectively prevents clot dissolution. This property makes it a valuable therapeutic agent in clinical situations characterized by excessive bleeding due to hyperfibrinolysis. This guide provides a detailed overview of its structure, mechanism of action, pharmacological data, and key experimental protocols for its study, tailored for researchers and professionals in drug development.

# Molecular Structure and Physicochemical Properties

**6-Aminocaproic acid** is a simple, small molecule with the chemical formula C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub>. Structurally, it is a straight-chain carboxylic acid with an amino group at the epsilon-carbon (the sixth carbon atom). This structure is critical to its function as it mimics the amino acid lysine.

IUPAC Name: 6-aminohexanoic acid

Molecular Weight: 131.17 g/mol

Appearance: White, crystalline powder



 Solubility: Freely soluble in water, slightly soluble in alcohol, and practically insoluble in chloroform and ether.

Its structural similarity to lysine allows it to act as a competitive antagonist at the lysine binding sites of plasminogen and plasmin, which are essential for their interaction with fibrin.

# **Mechanism of Action: Inhibition of Fibrinolysis**

The primary function of **6-aminocaproic acid** is the inhibition of fibrinolysis. It achieves this by interfering with the activation of plasminogen to plasmin and by blocking the action of plasmin itself.

Under normal physiological conditions, tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) bind to fibrin within a clot. This binding facilitates the conversion of plasminogen, which is also bound to fibrin, into the active enzyme plasmin. Plasmin then degrades the fibrin mesh, leading to clot dissolution.

**6-Aminocaproic acid** disrupts this process in a concentration-dependent manner:

- At low concentrations, it competitively inhibits the lysine binding sites on plasminogen, preventing it from binding to fibrin. This reduces the efficiency of plasmin generation on the clot surface.
- At high concentrations, it acts as a non-competitive inhibitor of plasmin, likely by inducing a conformational change in the enzyme, which blocks its proteolytic activity.

The following diagram illustrates the inhibition of the plasminogen activation pathway by **6-aminocaproic acid**.

Figure 1: Inhibition of the Fibrinolytic Pathway by 6-Aminocaproic Acid.

## **Quantitative Pharmacological Data**

The efficacy and behavior of **6-aminocaproic acid** can be quantified through various pharmacological parameters. The following table summarizes key data from scientific literature.



| Parameter                   | Value                        | Species/System      | Description                                                                                                           |
|-----------------------------|------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------|
| Binding Affinity (Kd)       | ~50-100 μM                   | Human Plasminogen   | Dissociation constant<br>for the binding of 6-<br>aminocaproic acid to<br>the lysine binding<br>sites of plasminogen. |
| Inhibition Constant<br>(Ki) | ~10-30 μM                    | t-PA mediated lysis | Concentration required to inhibit the rate of fibrinolysis by 50% in a purified system.                               |
| Plasma Half-life (t½)       | 1-2 hours                    | Human               | The time required for the plasma concentration of the drug to be reduced by half.                                     |
| Volume of Distribution (Vd) | 0.2-0.4 L/kg                 | Human               | Apparent volume into which the drug is distributed to produce the observed plasma concentration.                      |
| Renal Clearance             | ~75% of creatinine clearance | Human               | Primarily excreted unchanged in the urine, indicating rapid renal clearance.                                          |
| Therapeutic Plasma<br>Conc. | >130 mg/L (or ~1 mM)         | Human               | Minimum plasma concentration generally required for effective inhibition of systemic hyperfibrinolysis.               |

# **Experimental Protocols**



Characterizing the activity of **6-aminocaproic acid** involves various in vitro assays. Below are detailed methodologies for two key experiments.

## **Chromogenic Assay for Plasminogen Activation**

This assay measures the ability of **6-aminocaproic acid** to inhibit the conversion of plasminogen to plasmin by t-PA.

Principle: t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to plasmin activity.

#### Materials:

- Human glu-plasminogen
- Human two-chain t-PA
- Chromogenic plasmin substrate (e.g., S-2251)
- Tris-HCl buffer (50 mM, pH 7.4, with 100 mM NaCl)
- 96-well microplate
- Microplate reader
- **6-Aminocaproic acid** stock solutions (various concentrations)

#### Procedure:

- Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, plasminogen (final concentration 1 μM), and the chromogenic substrate (final concentration 0.5 mM).
- Add varying concentrations of 6-aminocaproic acid (e.g., 0 μM to 1 mM) to the respective wells.
- Initiate the reaction by adding t-PA (final concentration 1 nM).



- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Measure the absorbance at 405 nm every minute for 30 minutes.
- Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of
   6-aminocaproic acid.
- Plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC<sub>50</sub> (the concentration of inhibitor that causes 50% inhibition).

## In Vitro Clot Lysis Assay

This assay provides a more physiologically relevant measure of antifibrinolytic activity by assessing the lysis of a pre-formed fibrin clot.

Principle: A plasma clot is formed in the presence of a plasminogen activator (t-PA). The time it takes for the clot to lyse is measured. The presence of **6-aminocaproic acid** is expected to prolong the lysis time.

#### Materials:

- Citrated human plasma
- Thrombin
- Calcium chloride (CaCl<sub>2</sub>)
- Tissue plasminogen activator (t-PA)
- 6-Aminocaproic acid stock solutions
- Turbidimetric microplate reader or visual inspection setup

#### Procedure:

- Pipette human plasma into wells of a 96-well plate.
- Add different concentrations of 6-aminocaproic acid to the wells.







- Add t-PA to each well to initiate fibrinolysis upon clotting.
- Initiate clot formation by adding a mixture of thrombin and CaCl<sub>2</sub>.
- Monitor the optical density (e.g., at 405 nm) of the wells over time at 37°C. The clot formation will cause a rapid increase in absorbance, which will then decrease as the clot lyses.
- The lysis time is defined as the time from the midpoint of clot formation to the midpoint of clot dissolution.
- Plot the clot lysis time against the concentration of 6-aminocaproic acid.

The following diagram outlines the workflow for the in vitro clot lysis assay.





Click to download full resolution via product page

Figure 2: Experimental Workflow for an In Vitro Clot Lysis Assay.



# **Therapeutic Applications and Rationale**

The primary clinical use of **6-aminocaproic acid** is to control bleeding caused by elevated fibrinolytic activity. Its application is logically derived from its mechanism of action.

### **Key Indications:**

- Cardiovascular Surgery: To reduce perioperative bleeding and the need for blood transfusions.
- Dental Extractions in Hemophiliacs: As an adjunct therapy to prevent bleeding following dental procedures.
- Menorrhagia: To reduce excessive menstrual bleeding.
- Antidote for Thrombolytic Overdose: To reverse the effects of fibrinolytic drugs like streptokinase or t-PA.
- Traumatic Hyphema: To prevent re-bleeding in the anterior chamber of the eye.

The logical relationship between the drug's mechanism and its therapeutic effect is straightforward: by inhibiting the premature breakdown of essential hemostatic clots, it promotes and maintains hemostasis in conditions of excessive bleeding.



Click to download full resolution via product page



**Figure 3:** Logical Relationship Between Mechanism and Therapeutic Effect.

## Conclusion

**6-Aminocaproic acid** is a cornerstone of antifibrinolytic therapy. Its simple chemical structure, which mimics lysine, provides a highly specific mechanism for inhibiting the fibrinolytic system. A thorough understanding of its molecular interactions, pharmacokinetics, and methods for its evaluation is essential for its effective clinical use and for the development of novel antifibrinolytic agents. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and utilize this important compound.

 To cite this document: BenchChem. [structure and function of 6-Aminocaproic acid].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665357#structure-and-function-of-6-aminocaproic-acid]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com